Kuguacin N

Overview

Description

Mechanism of Action

Target of Action

Kuguacin N, a triterpenoid isolated from Momordica charantia , has been identified to target Visfatin , an adipose hormone directly linked to Type 2 Diabetes Mellitus (T2DM) . Visfatin is majorly produced in white adipose tissues and interacts with insulin receptors .

Mode of Action

This compound interacts with Visfatin by binding to a site different from insulin, thereby resulting in hypoglycemia due to the reduction in the amount of glucose released by the liver cells and stimulating the effective usage of glucose in myocytes and adipocytes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism. By activating Visfatin, this compound influences the insulin signaling pathway, leading to a decrease in blood glucose levels .

Pharmacokinetics

Computational studies have been conducted to determine the drug-likeness and pharmacokinetic properties of this compound . These studies suggest that this compound exhibits suitable drug-like properties, making it a potential candidate for further in vitro and in vivo verification .

Result of Action

The activation of Visfatin by this compound results in hypoglycemia, reducing the amount of glucose released by liver cells and stimulating the effective usage of glucose in myocytes and adipocytes . This leads to a decrease in blood glucose levels, which is beneficial in the management of T2DM .

Action Environment

The action environment of this compound is primarily within the cellular environment of myocytes, adipocytes, and liver cells where Visfatin is active . The efficacy and stability of this compound may be influenced by various factors, including the concentration of Visfatin in these cells and the presence of other compounds that may interact with Visfatin .

Biochemical Analysis

Biochemical Properties

Kuguacin N interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been reported to have anti-diabetic, anti-cancer, anti-influenza, anti-HIV, and anti-tuberculosis activities

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Kuguacin N is typically isolated from various parts of the Momordica charantia plant, including leaves, vines, fruits, and roots . The extraction process often involves the use of solvents such as ethanol and methanol The compound can be further purified using chromatographic techniques

Chemical Reactions Analysis

Kuguacin N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Comparison with Similar Compounds

Kuguacin N is one of several kuguacins isolated from Momordica charantia. Other similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a similar cucurbitane backbone, they differ in their functional groups and specific biological activities. This compound is unique due to its potent anti-diabetic and anti-cancer properties, which are more pronounced compared to some of its analogs .

Biological Activity

Kuguacin N is a triterpenoid compound derived from Momordica charantia, commonly known as bitter melon. This compound has garnered attention for its various biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

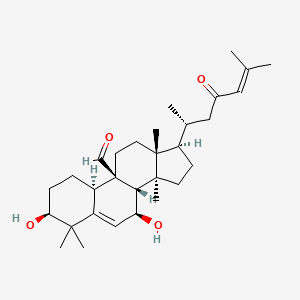

Chemical Structure and Properties

This compound belongs to the cucurbitane-type triterpenes, which are characterized by a specific arrangement of carbon atoms that contribute to their biological activity. The molecular formula and structure of this compound play a crucial role in its interaction with biological systems.

Antiviral Activity

This compound exhibits notable antiviral activity. Research indicates that it can inhibit the replication of several viruses, making it a potential candidate for therapeutic applications against viral infections. The mechanism of action primarily involves interference with viral entry and replication processes.

Table 1: Antiviral Efficacy of this compound

Anticancer Properties

In addition to its antiviral effects, this compound has been studied for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study examined the effects of this compound on human breast cancer MCF-7 cells and prostate cancer LNCaP cells. The results demonstrated that this compound induced apoptosis in these cells through caspase-dependent pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 (Breast) | 15 | Yes |

| LNCaP (Prostate) | 20 | Yes |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Viral Replication : this compound disrupts the viral life cycle by preventing viral entry into host cells and inhibiting replication.

- Induction of Apoptosis : In cancer cells, this compound activates apoptotic pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3/t19-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYTKMVBMBCNA-IFMVJOGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.